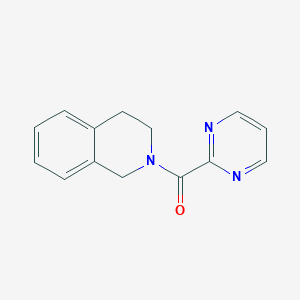![molecular formula C14H18N2O2S2 B6474993 1-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-(2-methoxyethyl)urea CAS No. 2640897-76-1](/img/structure/B6474993.png)
1-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-(2-methoxyethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3-(2-methoxyethyl)urea is a synthetic organic compound that features a unique combination of a bithiophene core and a urea moiety. The presence of the bithiophene unit imparts interesting electronic properties, making this compound of significant interest in various fields of scientific research, including materials science and medicinal chemistry.
作用机制
Target of Action
It’s known that urea derivatives can interact with proteins . The compound’s bithiophene component has been used as π-conjugated bridges in donor-π-acceptor molecules for dye-sensitized solar cells , suggesting potential interactions with electron acceptors.
Mode of Action
Urea derivatives have been shown to undergo a shift in orientation at protein surfaces in acidic media, which supports an indirect mechanism of urea-induced denaturation . The compound’s interaction with its targets could potentially lead to changes in protein structure and function.
Biochemical Pathways
Urea plays a significant role in nitrogen metabolism in aquatic ecosystems
Pharmacokinetics
The methoxyethyl component of the compound is known to be used in the production of various substances, suggesting potential for broad distribution .
Result of Action
Given the known interactions of urea derivatives with proteins , it’s plausible that this compound could influence protein structure and function.
安全和危害
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3-(2-methoxyethyl)urea typically involves the following steps:
Formation of the Bithiophene Intermediate: The bithiophene core can be synthesized through a Stille coupling reaction between 2-bromothiophene and 2-trimethylstannylthiophene.
Alkylation: The bithiophene intermediate is then alkylated using an appropriate alkyl halide, such as 2-bromoethylamine, to introduce the ethylamine side chain.
Urea Formation: The final step involves the reaction of the alkylated bithiophene with 2-methoxyethyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
1-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The bithiophene core can be oxidized using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: The urea moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxyethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux.
Substitution: Nucleophiles such as sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted urea derivatives.
科学研究应用
1-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3-(2-methoxyethyl)urea has several applications in scientific research:
Materials Science: Used in the development of organic semiconductors and photovoltaic materials due to its electronic properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Biological Studies: Utilized in studies involving protein-ligand interactions and enzyme inhibition.
Industrial Applications: Employed in the synthesis of advanced materials and as a precursor in the production of specialty chemicals.
相似化合物的比较
Similar Compounds
2,2’-Bithiophene: A simpler analog without the urea moiety, used in similar applications in materials science.
2-Methoxyethyl Isocyanate: A precursor used in the synthesis of various urea derivatives.
Thiourea Derivatives: Compounds with similar structural features but containing sulfur instead of oxygen in the urea moiety.
Uniqueness
1-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3-(2-methoxyethyl)urea is unique due to the combination of the bithiophene core and the urea moiety, which imparts distinct electronic and hydrogen-bonding properties. This makes it particularly valuable in applications requiring specific molecular interactions and electronic characteristics.
属性
IUPAC Name |
1-(2-methoxyethyl)-3-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S2/c1-18-9-8-16-14(17)15-7-6-11-4-5-13(20-11)12-3-2-10-19-12/h2-5,10H,6-9H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFENXPVFFVUTGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCCC1=CC=C(S1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-(4,6-difluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6474922.png)

![3-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B6474937.png)
![3-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B6474950.png)
![3,5-dimethyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1,2-oxazole-4-carboxamide](/img/structure/B6474970.png)
![4-methyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6474974.png)
![4-methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6474977.png)
![2-methyl-4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6474979.png)
![4-{1-[(2-bromophenyl)methyl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6474980.png)
![2-[(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridine](/img/structure/B6474981.png)
![4-{[1-(3,4-dimethylbenzoyl)azetidin-3-yl]oxy}pyridine](/img/structure/B6475004.png)
![3-methyl-4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B6475012.png)
![5-chloro-6-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6475020.png)
![3-cyclopentyl-1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea](/img/structure/B6475021.png)
